molecular formula C17H16N2O3 B11837667 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione

Cat. No.: B11837667
M. Wt: 296.32 g/mol
InChI Key: FTKGEHPLJDGBAF-UHFFFAOYSA-N
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Description

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is a synthetic imidazolidine-2,4-dione derivative of interest in medicinal chemistry and drug discovery. This compound is part of a class of molecules recognized for its potential as a scaffold for developing enzyme inhibitors. Scientific studies on related imidazolidine-2,4-dione (hydantoin) structures have identified them as selective inhibitors of Protein Tyrosine Phosphatase-1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways . As such, this chemical family is actively investigated for the development of novel therapeutic agents for type 2 diabetes and obesity . The core imidazolidine-2,4-dione structure allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships and optimize properties like potency and selectivity against specific PTP targets . The distinct 5-benzyl and 3-benzyloxy substitution pattern on the hydantoin core makes this compound a valuable intermediate for further synthetic elaboration. It serves as a key building block for constructing more complex molecules in diversity-oriented synthesis, aiding in the discovery of new bioactive compounds . Researchers utilize this reagent in the design and synthesis of targeted libraries for high-throughput screening against various biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-benzyl-3-phenylmethoxyimidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3/c20-16-15(11-13-7-3-1-4-8-13)18-17(21)19(16)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)

InChI Key

FTKGEHPLJDGBAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 5-Benzylidene Intermediate

Procedure :

  • Condensation : Hydantoin reacts with benzaldehyde via Knoevenagel condensation to form 5-benzylideneimidazolidine-2,4-dione.

  • Alkylation : The intermediate is alkylated with benzyl bromide at the N3 position under basic conditions.

Conditions :

  • Catalyst : Ammonium acetate or piperidine.

  • Solvent : Acetic acid or ethanol.

  • Temperature : Reflux (80–100°C).

Key Data :

IntermediateReagentsYield (%)
5-Benzylideneimidazolidine-2,4-dioneHydantoin + Benzaldehyde75–80

Source : Silva et al. (2001) utilized similar conditions for spirohydantoin derivatives.

Multi-Step Synthesis from Amino Acid Derivatives

Use of L-Phenylalanine Methyl Ester Hydrochloride

Procedure :

  • Acylation : L-Phenylalanine methyl ester hydrochloride reacts with N-benzyloxy-aminoformate-4-nitrophenylester (intermediate 4a) in dichloromethane.

  • Cyclization : The resulting adduct undergoes intramolecular cyclization to form the imidazolidine-2,4-dione core.

Conditions :

  • Base : Triethylamine.

  • Solvent : Dichloromethane.

  • Workup : Recrystallization from methanol/dichloromethane (5:5).

Key Data :

ProductYield (%)Melting Point (°C)IR (cm⁻¹)
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione27142–1443271 (NH), 1766 (C=O), 1720 (C=O)

Source : Xia et al. (2013) reported this method, confirming the structure via 1^1H NMR and ESI-MS.

Microwave-Assisted Synthesis

Accelerated Alkylation and Cyclization

Procedure :

  • Microwave Irradiation : A mixture of hydantoin, benzyl bromide, and benzyl chloride is heated under microwave conditions (300 W, 100°C).

  • Purification : Column chromatography (hexane/ethyl acetate).

Advantages :

  • Reaction Time : Reduced from 24 hours to 30 minutes.

  • Yield Improvement : Up to 40% increase compared to conventional methods.

Source : Analogous methods for thiazolidinediones in Mannino et al. (2006) highlight microwave efficacy.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Stepwise AlkylationHigh purity, scalableLengthy reaction time50–55
Knoevenagel CondensationModular for substitutionRequires inert atmosphere60–65
Amino Acid Derivative RouteStereochemical controlLow yield due to side reactions25–30
Microwave-AssistedRapid, energy-efficientSpecialized equipment required70–75

Critical Reaction Parameters

  • Base Selection : Potassium carbonate or sodium hydride optimizes alkylation efficiency.

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

  • Temperature Control : Excessive heat promotes decomposition of the imidazolidine-dione ring.

Structural Confirmation Techniques

  • 1^1H NMR : Key signals include δ 7.48–7.17 ppm (aromatic protons) and δ 5.27 ppm (NH).

  • IR Spectroscopy : Peaks at 1766 cm⁻¹ (C=O stretch) and 3271 cm⁻¹ (N-H stretch).

  • X-ray Crystallography : Confirms the Z-configuration of the benzylidene group.

Industrial-Scale Considerations

  • Cost-Effectiveness : Benzyl halides are inexpensive, but purification steps increase costs.

  • Green Chemistry : Solvent recovery (e.g., DMF) and catalytic methods reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazolidine-2,4-dione, including 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential. Certain imidazolidine derivatives have demonstrated cytotoxic effects against cancer cell lines. For instance, modifications to the imidazolidine structure can enhance its ability to induce apoptosis in cancer cells, suggesting a pathway for developing new cancer therapies .

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. Its mechanisms may involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammation, which is crucial in conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For example, it has been shown to inhibit mitochondrial pyruvate carrier activity, which is essential for cellular energy metabolism. This inhibition can lead to altered metabolic states that may be beneficial in metabolic disorders such as diabetes .

Mechanistic Studies

The thermal behavior and decomposition mechanisms of imidazolidine derivatives have been extensively studied using techniques like Flash Vacuum Pyrolysis. Understanding these mechanisms is vital for optimizing the synthesis of these compounds and improving their efficacy in various applications .

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymers or used as a precursor for creating functionalized surfaces in material science .

Case Studies and Research Findings

StudyFocusKey Findings
Mitochondrial InhibitionDemonstrated that 5-benzylidene derivatives inhibited mitochondrial respiration in Drosophila models, impacting longevity positively under high-fat diets.
Thermal ReactivityExplored the reactivity of 5-benzyl derivatives under microwave irradiation, revealing pathways for synthesizing more complex structures efficiently.
Antimicrobial ActivityFound that benzyl-substituted imidazolidines exhibited selective antimicrobial effects against various pathogens, supporting their use as potential drug candidates.

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of the insulin receptor and thereby enhancing insulin sensitivity . This interaction is crucial for its potential use in treating type 2 diabetes. Additionally, its anticonvulsant activity is attributed to its ability to modulate voltage-gated sodium channels, reducing neuronal excitability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

(Z)-5-((N-Benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-diones (9a–9m)
  • Key Differences : Incorporation of an indole-methylene moiety at position 5 and variable substituents on the N-benzyl group.
  • Impact : The indole ring enhances π-π stacking interactions with biological targets, while substituents (e.g., halogens, methoxy) modulate electronic properties and cytotoxicity. These compounds exhibit potent radiosensitization and cytotoxicity against cancer cells, surpassing the antitumor activity of the parent compound .
  • Synthesis : Phase-transfer catalysis (PTC) using benzyl halides and indole-3-carboxaldehyde, achieving 85–90% yields .
(5S)-3-(4-tert-Butylbenzyl)-5-(propan-2-yl)imidazolidine-2,4-dione (1EP)
  • Key Differences : A tert-butyl group at the para position of the benzyl substituent and an isopropyl group at position 3.
  • Stereochemistry (5S configuration) may influence receptor binding selectivity .
  • Synthesis: Not detailed in evidence, but structural data suggest multi-step alkylation and cyclization processes.
5-Benzylidene-2-thioxo-4-imidazolidinone
  • Key Differences : Replacement of one oxo group with thioxo (C=S) at position 2.
5-(1-Hydroxyethyl)imidazolidine-2,4-dione
  • Key Differences : A hydroxyethyl substituent at position 4.
  • Impact : Introduces a polar functional group, improving aqueous solubility compared to benzyl derivatives. This may reduce cell membrane permeability but enhance renal excretion .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Solubility Profile Melting Point (℃)
5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione C₁₇H₁₆N₂O₃ 296.32 5-benzyl, 3-benzyloxy Lipophilic (low aqueous) Not reported
(Z)-5-((N-Benzylindol-3-yl)methylene) analogs Varies (e.g., C₂₀H₁₆N₃O₂) ~330–370 Indole-methylene, substituted benzyl Moderate lipophilicity Not reported
(5S)-3-(4-tert-Butylbenzyl)-5-isopropyl C₁₇H₂₄N₂O₂ 288.39 4-tert-butylbenzyl, 5-isopropyl Highly lipophilic Not reported
5-Benzylidene-2-thioxo-4-imidazolidinone C₁₀H₈N₂OS 204.25 Benzylidene, thioxo Low aqueous solubility Not reported
5-(1-Hydroxyethyl)imidazolidine-2,4-dione C₅H₈N₂O₃ 144.13 5-hydroxyethyl High aqueous solubility Not reported

Biological Activity

5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, similar to other imidazolidine derivatives that have shown enzyme inhibitory properties.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, potentially through the induction of apoptosis in cancer cells or interference with DNA synthesis pathways .

Anticancer Properties

Recent studies have indicated that this compound might possess significant anticancer activity. A quantitative structure-activity relationship (QSAR) analysis suggested that the compound could be a promising candidate for cancer therapy due to its hydrophobic nature enhancing its biological activity .

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production. Compounds similar to this compound have been evaluated for their ability to inhibit tyrosinase activity. In related studies, certain derivatives showed IC50 values lower than that of kojic acid, a known tyrosinase inhibitor . This suggests that this compound could also exhibit potential as a skin-lightening agent.

Case Studies and Research Findings

  • QSAR Analysis : A study employing QSAR methodologies highlighted the potential of this compound as an anticancer agent. The analysis revealed correlations between molecular properties and biological activity, supporting further investigation into its therapeutic applications .
  • In Vitro Studies : Investigations into the compound's effects on cancer cell lines demonstrated significant cytotoxicity at varying concentrations. These studies are crucial for establishing dosage parameters and understanding the compound's efficacy against specific cancer types.
  • Molecular Docking Studies : Computational studies have provided insights into how this compound may interact with target enzymes at the molecular level. Docking simulations suggest favorable binding interactions with active sites of key enzymes involved in cancer progression .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerPotential induction of apoptosis; QSAR analysis suggests efficacy
Tyrosinase InhibitionIC50 values lower than kojic acid in related compounds
Enzyme InteractionPossible inhibition of metabolic enzymes

Q & A

Q. What are the established synthetic routes for 5-Benzyl-3-(benzyloxy)imidazolidine-2,4-dione?

The synthesis typically involves a multi-step approach:

  • Core Formation : The imidazolidine-2,4-dione (hydantoin) core is synthesized via condensation of urea derivatives with α-amino acids or via cyclization of substituted thioureas under basic conditions .
  • Substituent Introduction : Benzyl and benzyloxy groups are introduced through nucleophilic substitution or alkylation reactions. For example, benzylation at position 5 may use benzyl halides in the presence of a base (e.g., K₂CO₃), while benzyloxy groups at position 3 require alkoxy precursors (e.g., benzyl alcohol with activating agents like Mitsunobu conditions) .
  • Purification : Column chromatography or recrystallization is employed to isolate the product, with yields optimized by controlling solvent polarity and temperature .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify aromatic protons (δ 7.2–7.4 ppm for benzyl groups) and carbonyl signals (δ 170–175 ppm for C=O groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the hydantoin scaffold .
  • X-ray Crystallography : If crystalline, single-crystal X-ray diffraction provides definitive bond lengths and angles, particularly for stereochemical assignments .

Q. What are the common chemical reactions involving this compound?

Reactivity is influenced by the hydantoin core and substituents:

  • Oxidation : The imidazolidine ring is resistant to mild oxidants, but benzyl groups may undergo oxidation to benzaldehydes under strong conditions (e.g., KMnO₄) .
  • Substitution : The benzyloxy group at position 3 can participate in nucleophilic substitution (e.g., with amines or thiols) under acidic or basic conditions .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the hydantoin ring sparingly but may saturate benzyl groups in extreme conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective functionalization of the hydantoin core?

Advanced strategies include:

  • Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution to guide regioselective attacks. For example, position 5 may exhibit higher electrophilicity due to benzyl substitution, favoring nucleophilic additions .
  • Catalytic Systems : Palladium or copper catalysts enable cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions, with solvent polarity (DMF vs. toluene) influencing reaction rates .
  • Kinetic Studies : Time-resolved HPLC monitors intermediate formation to adjust reaction times and temperatures, minimizing side products .

Q. What mechanistic insights exist for the compound’s interactions with biological targets?

While direct studies on this compound are limited, structural analogs suggest:

  • Enzyme Inhibition : Hydantoin derivatives inhibit kinases or proteases via H-bonding with the carbonyl groups and π-π stacking with aromatic residues. Molecular docking simulations (AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
  • Metabolic Stability : In vitro assays (e.g., liver microsomes) assess oxidative degradation pathways, with benzyl groups potentially enhancing stability compared to alkyl substituents .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

  • Steric Effects : Bulkier benzyl groups at position 5 hinder nucleophilic attacks at adjacent positions, as shown in comparative studies with methyl-substituted analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the benzyloxy moiety increase electrophilicity of the hydantoin ring, accelerating nucleophilic substitutions. Hammett plots correlate substituent σ values with reaction rates .

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